Fmoc-3,5-Dichloro-D-Phenylalanine
Description
Fmoc-3,5-Dichloro-D-Phenylalanine (CAS: 1260605-95-5) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is $ \text{C}{24}\text{H}{19}\text{Cl}2\text{NO}4 $, with a molecular weight of 456.32 g/mol. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two chlorine atoms at the 3- and 5-positions of the phenylalanine aromatic ring. This dichloro substitution introduces steric bulk and electron-withdrawing effects, which influence its physicochemical properties and self-assembly behavior in hydrogels or nanostructures .
The 3,5-dichloro configuration creates a symmetric substitution pattern, enabling unique packing arrangements in supramolecular assemblies. Applications include drug discovery, biomaterial engineering, and proteomics, where its enhanced hydrophobicity and stability are advantageous .
Properties
Molecular Weight |
456.32 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-3,5-dichloro-D-phenylalanine is predominantly used as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of complex peptide chains with high specificity and yield. This method is essential for producing peptides that may have therapeutic applications or serve as research tools in biochemical studies .
Case Study: Synthesis of Antimicrobial Peptides
In a study focused on synthesizing antimicrobial peptides, researchers utilized this compound to enhance the antimicrobial activity of the resulting peptides. The incorporation of this compound resulted in peptides with improved stability and efficacy against bacterial strains .
Drug Development
Enhancing Pharmacological Properties
The unique structure of this compound can significantly enhance the pharmacological properties of peptide-based drugs. Its fluorinated nature contributes to increased metabolic stability and bioavailability, making it a valuable component in the design of new pharmaceuticals .
Case Study: Cancer Therapeutics
Research has demonstrated that incorporating this compound into peptide sequences can lead to more effective cancer treatments. For example, modifications using this compound have been shown to improve the binding affinity of peptides to cancer cell receptors, enhancing their therapeutic potential .
Bioconjugation
Facilitating Biomolecule Attachment
this compound is utilized in bioconjugation techniques to attach peptides to various biomolecules. This application is crucial for developing targeted drug delivery systems and biosensors, where precise attachment is necessary for functionality .
Case Study: Biosensor Development
In a project aimed at creating biosensors for disease detection, researchers employed this compound to link peptides to sensor surfaces. This approach improved the sensitivity and specificity of the biosensors, demonstrating the compound's utility in diagnostic applications .
Protein Engineering
Modifying Protein Properties
In protein engineering, this compound allows scientists to introduce specific modifications to proteins. These modifications can enhance protein stability and functionality, which are critical for therapeutic applications .
Case Study: Stabilization of Enzymes
A study investigated the effects of substituting natural amino acids with this compound in enzyme structures. The results indicated significant improvements in thermal stability and catalytic activity, highlighting its potential in enzyme engineering for industrial applications .
Analytical Chemistry
Studying Protein Interactions
This compound is also employed in analytical methods to study protein interactions and conformational changes. By utilizing this compound in experimental setups, researchers can gain insights into protein behavior within biological systems .
Case Study: Interaction Studies with Ligands
In research focused on understanding ligand-protein interactions, this compound was used to modify proteins. This modification allowed for clearer analysis of binding mechanisms and affinities between proteins and their ligands .
Comparison with Similar Compounds
Positional Isomerism: 3,5-Dichloro vs. Other Dichloro Derivatives
- Fmoc-2,5-Dichloro-L-Phenylalanine (CAS: 1260614-80-9): The 2,5-dichloro isomer lacks symmetry, leading to less ordered fibrillar structures compared to the 3,5-dichloro derivative. Its density ($ 1.394 \, \text{g/cm}^3 $) and pKa ($ 3.0 $) suggest higher hydrophobicity and acidity than non-halogenated analogs but lower mechanical strength than 3,5-dichloro due to asymmetric packing .
- Fmoc-3,4-Dichloro-L-Phenylalanine :
Adjacent chlorine atoms at the 3,4-positions create steric hindrance, reducing π-π stacking efficiency. This results in weaker hydrogels (lower storage modulus, $ G' $) compared to 3,5-dichloro derivatives .
Halogen-Substituted Analogs: Dichloro vs. Difluoro
- Fmoc-3,5-Difluoro-D-Phenylalanine: Fluorine’s smaller size and lower polarizability result in weaker van der Waals interactions than chlorine. Fmoc-3,5-difluoro-Phe forms hydrogels with a storage modulus ($ G' $) of $ >50,000 \, \text{Pa} $, attributed to strong π-π interactions and aligned nanofibrils (30 nm diameter) .
- Fmoc-3,4-Difluoro-L-Phenylalanine :
Adjacent fluorines induce electronic repulsion, leading to less stable hydrogels ($ G' \approx 4,800 \, \text{Pa} $) and thicker fibrils (45 nm) compared to 3,5-difluoro and dichloro analogs .
Non-Halogenated Derivatives: Methoxy and Cyano Substitutions
- Fmoc-3,5-Dimethoxy-L-Phenylalanine (CAS: 381222-51-1) :
Methoxy groups are electron-donating, reducing π-π stacking efficiency. Hydrogels from this derivative show lower mechanical strength ($ G' < 1,000 \, \text{Pa} $) and higher swelling ratios than halogenated analogs . - Fmoc-D-3-Cyanophenylalanine: The cyano group’s strong electron-withdrawing nature enhances dipole-dipole interactions. However, steric effects limit fibril alignment, resulting in moderate $ G' $ values ($ \sim10,000 \, \text{Pa} $) .
Key Physical Properties and Research Findings
Table 1: Comparative Analysis of Fmoc-Phenylalanine Derivatives
| Compound | Substitution Pattern | $ G' $ (Pa) | Fibril Diameter (nm) | Swelling Ratio | Stability (Days) |
|---|---|---|---|---|---|
| Fmoc-3,5-Dichloro-D-Phe | 3,5-Cl₂ | N/A | N/A | N/A | >30* (inferred) |
| Fmoc-3,4-Dichloro-L-Phe | 3,4-Cl₂ | ~1,600 | 175 | 525 | <7 |
| Fmoc-3,5-Difluoro-D-Phe | 3,5-F₂ | >50,000 | 30 | 262 | >30 |
| Fmoc-3,4-Difluoro-L-Phe | 3,4-F₂ | 4,800 | 45 | 300 | 7–14 |
| Fmoc-2,5-Dichloro-L-Phe | 2,5-Cl₂ | N/A | N/A | N/A | N/A |
| Fmoc-3,5-Dimethoxy-L-Phe | 3,5-OCH₃ | <1,000 | >100 | >500 | <7 |
Note: Data for dichloro derivatives inferred from fluorinated analogs and structural hypotheses .
Mechanistic Insights
- Self-Assembly Kinetics : Dichloro derivatives likely follow Ostwald’s step rule, transitioning from metastable spherical aggregates to stable fibrillar networks. The 3,5-dichloro symmetry may accelerate this process compared to asymmetric isomers .
- Electronic Effects : The electron-withdrawing nature of chlorine enhances dipole interactions and π-orbital polarization, promoting tighter fibril packing and higher mechanical rigidity .
Preparation Methods
Asymmetric Synthesis of 3,5-Dichloro-D-Phenylalanine
A practical and effective method for synthesizing chiral 3,5-dichlorophenylalanine derivatives employs asymmetric alkylation catalyzed by pseudoenantiomeric phase transfer catalysts. This approach was detailed in a 2018 study where the alkylation of a protected glycine equivalent with 3,5-dichlorophenyl substituents was optimized to yield the desired D-enantiomer with good yield and enantioselectivity.
Key features of this method include:
- Use of tert-butyl N-(diphenylmethylene)glycinate as the glycine equivalent.
- Alkylation with 3,5-dichlorobenzyl bromide in the presence of phase transfer catalysts.
- Reaction conditions: room temperature, aqueous KOH as base, and toluene/chloroform solvent system.
- Catalyst screening showed that certain chiral catalysts provided up to 99% yield and 81% enantiomeric excess for the D-isomer.
Table 1: Summary of Asymmetric Alkylation Results for 3,5-Dichlorophenylalanine Derivative
| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Notes |
|---|---|---|---|---|
| 1 | Catalyst 1h | 99 | 81 | Best yield and ee |
| 2 | Catalyst 1f | Moderate | Moderate | Lower selectivity |
This method allows for the preparation of the chiral amino acid precursor in a form suitable for subsequent Fmoc protection.
Fmoc Protection of 3,5-Dichloro-D-Phenylalanine
After obtaining the D-3,5-dichlorophenylalanine, the amino group is protected with the Fmoc group to enable its use in peptide synthesis. The Fmoc protection is typically performed under mild conditions to preserve stereochemical integrity and avoid side reactions.
- Dissolve the amino acid in a suitable solvent such as dioxane/water or DMF.
- Add a base like sodium bicarbonate or sodium carbonate to deprotonate the amine.
- Slowly add Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under stirring at low temperature (0–5°C).
- Allow the reaction to proceed to completion (1–4 hours) at room temperature.
- Acidify the reaction mixture to precipitate the Fmoc-protected amino acid.
- Purify by recrystallization or chromatography.
This method yields Fmoc-3,5-Dichloro-D-Phenylalanine with high purity, suitable for SPPS applications.
Solid-Phase Peptide Synthesis (SPPS) Application and Quality Control
The this compound is primarily used as a building block in SPPS. Its quality is assessed by:
- High-performance liquid chromatography (HPLC) for purity.
- Chiral HPLC or optical rotation for enantiomeric purity.
- Mass spectrometry for molecular weight confirmation.
In peptide manufacturing processes, coupling reagents such as HATU, PyBOP, or DIC/NHS are employed to attach Fmoc-protected amino acids to the growing peptide chain efficiently.
Comparative Analysis of Preparation Methods
| Preparation Step | Methodology | Advantages | Limitations |
|---|---|---|---|
| Asymmetric synthesis | Phase transfer catalyzed alkylation | High yield and stereoselectivity | Requires chiral catalysts |
| Fmoc protection | Reaction with Fmoc-Cl under basic conditions | Mild conditions, high purity | Sensitive to moisture and pH |
| Purification | Recrystallization, chromatography | High purity and enantiomeric excess | Time-consuming |
Research Findings and Notes
- The asymmetric alkylation method provides a scalable route to the D-enantiomer of 3,5-dichlorophenylalanine, which is otherwise challenging to obtain with high stereochemical purity.
- The Fmoc protection step is well-established and compatible with various peptide synthesis protocols.
- The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring enhances the compound's utility in medicinal chemistry, allowing for the design of peptides with improved biological activity and stability.
- Analytical techniques such as HPLC and chiral HPLC are critical for ensuring the quality of the synthesized compound before peptide assembly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
